Methyl 4-(chloromethyl)-2-methylbenzoate
Overview
Description
Methyl 4-(chloromethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(chloromethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2-methylbenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chloromethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Derivatives such as amides, ethers, and thioethers.
Oxidation: 4-(carboxymethyl)-2-methylbenzoic acid.
Reduction: 4-(chloromethyl)-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-(chloromethyl)-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of chloromethylation on biological systems and to develop new bioactive molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)-2-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)-2-methylbenzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 4-(hydroxymethyl)-2-methylbenzoate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 4-(methoxymethyl)-2-methylbenzoate: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness: Methyl 4-(chloromethyl)-2-methylbenzoate is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group
Properties
IUPAC Name |
methyl 4-(chloromethyl)-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLGFRPRGXSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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